molecular formula C13H16N2O3S B6129407 4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]benzenesulfonamide

4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]benzenesulfonamide

Cat. No.: B6129407
M. Wt: 280.34 g/mol
InChI Key: XBCAGUFYTJIKEW-ONGXEEELSA-N
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Description

4-[(1S,4S)-2-azabicyclo[221]heptane-2-carbonyl]benzenesulfonamide is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c14-19(17,18)12-5-2-10(3-6-12)13(16)15-8-9-1-4-11(15)7-9/h2-3,5-6,9,11H,1,4,7-8H2,(H2,14,17,18)/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCAGUFYTJIKEW-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H]1CN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]benzenesulfonamide typically involves multistep organic reactions. One common method includes the reaction of 2-azabicyclo[2.2.1]heptane with benzenesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure.

    Benzenesulfonamide: Shares the sulfonamide functional group.

    4-chlorophenyl-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with a different substituent.

Uniqueness

4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]benzenesulfonamide is unique due to its specific combination of a bicyclic structure and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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